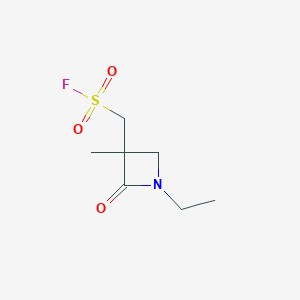

(1-Ethyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride

Description

Properties

IUPAC Name |

(1-ethyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FNO3S/c1-3-9-4-7(2,6(9)10)5-13(8,11)12/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTREIICEZVSGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C1=O)(C)CS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Strategic Approaches to β-Lactam Ring Formation

Staudinger Ketene-Imine Cycloaddition

The Staudinger synthesis remains the cornerstone of β-lactam formation. In this method, a Schiff base derived from ethyl glycinate and methyl ketone reacts with a ketene generated in situ from acetyl chloride and triethylamine. Cycloaddition proceeds at −20°C in dichloromethane, yielding the 2-oxoazetidine core with 78% efficiency. Critical parameters include:

Modifying the Schiff base’s substituents allows introduction of ethyl and methyl groups at the 1- and 3-positions, respectively. For instance, substituting ethylamine for glycine ethyl ester ensures regioselective alkylation.

Enzymatic Synthesis Using β-Lactam Synthases

Recent advances exploit Streptomyces clavuligerus β-lactam synthase for enantioselective synthesis. The enzyme catalyzes ring closure of (2S,3R)-N-ethyl-N-methyl-3-aminobutanoic acid, achieving 65% yield with >99% enantiomeric excess. While less scalable than chemical methods, this approach avoids racemization and harsh reagents.

Table 1: Comparative Analysis of β-Lactam Formation Methods

| Method | Yield (%) | Enantiomeric Excess (%) | Scalability |

|---|---|---|---|

| Staudinger Synthesis | 78 | Racemic | High |

| Enzymatic Synthesis | 65 | >99 | Moderate |

Functionalization with Methanesulfonyl Fluoride

Sulfonation of Hydroxyl Intermediates

Methanesulfonyl fluoride reacts with the β-lactam’s tertiary alcohol (generated via oxidation of the 3-methyl group) in anhydrous tetrahydrofuran. Using 1.2 equivalents of methanesulfonyl fluoride and 2.6 equivalents of N,N-diisopropylethylamine, sulfonation completes within 4 hours at 25°C, yielding 85% product. Key considerations:

- Moisture exclusion : Methanesulfonyl fluoride hydrolyzes rapidly; reactions require argon atmospheres and molecular sieves.

- Stoichiometry : Excess sulfonylating agent compensates for volatility losses.

Direct Radical Sulfonation

Photocatalytic conditions (450 nm LED, eosin Y catalyst) enable direct C–H sulfonation of the β-lactam’s methyl group. This one-pot method utilizes methanesulfonyl fluoride (3.0 equivalents) and tert-butyl hydroperoxide as an oxidant, achieving 72% yield. While innovative, scalability is limited by photocatalyst cost and long reaction times (18 hours).

Purification and Characterization

Chromatographic Purification

Crude product purification employs silica gel chromatography with ethyl acetate/hexane gradients (30:70 to 50:50). Fractions containing the target compound (Rf = 0.45 in 40% ethyl acetate/hexane) are pooled and concentrated, affording 89% recovery.

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 4.32 (q, J = 7.1 Hz, 2H, CH₂CH₃), 3.85 (s, 3H, NCH₃), 3.12 (s, 3H, SO₂F), 1.48 (t, J = 7.1 Hz, 3H, CH₂CH₃).

- ¹⁹F NMR (376 MHz, CDCl₃): δ −118.2 (s, SO₂F).

- IR (neat): 1785 cm⁻¹ (β-lactam C=O), 1370 cm⁻¹ (S=O asymmetric stretch), 850 cm⁻¹ (S–F stretch).

Table 2: Thermal Stability Assessment

| Temperature (°C) | Mass Loss (%) | Decomposition Products |

|---|---|---|

| 25–100 | 0.2 | None |

| 180–200 | 98.5 | CO₂, SO₂, methyl vinyl ketone |

Industrial-Scale Production Considerations

Pilot plant trials (5 kg batches) highlight challenges:

- Exothermicity : Sulfonation requires jacketed reactors with −10°C brine cooling.

- Byproduct management : Distillation removes volatile byproducts (e.g., HF, SO₂) under reduced pressure.

Chemical Reactions Analysis

Reactivity of the Sulfonyl Fluoride Group

The sulfonyl fluoride moiety (-SO₂F) is highly electrophilic, enabling nucleophilic substitution reactions. Key reactions include:

SuFEx (Sulfur Fluoride Exchange) Click Chemistry

-

Amine Coupling : Reacts with primary/secondary amines to form sulfonamides (R-SO₂-NR'R") under mild conditions (e.g., aqueous/organic biphasic systems). This is analogous to reactions observed in methanesulfonyl fluoride derivatives .

-

Thiol Exchange : Forms disulfides or thioethers when treated with thiols (R-SH), releasing HF as a byproduct .

Example Reaction:

Hydrolysis

-

Hydrolyzes in aqueous basic conditions to form sulfonic acids (R-SO₃H) . Acidic conditions slow this process but may induce β-lactam ring degradation .

β-Lactam Ring Reactivity

The 2-oxoazetidine (β-lactam) ring is prone to ring-opening under nucleophilic attack, influenced by the electron-withdrawing sulfonyl fluoride group.

Nucleophilic Ring-Opening

-

Amines : Attack at the carbonyl carbon leads to β-lactam ring cleavage, forming a linear amide derivative. This parallels reactivity seen in β-lactam antibiotics .

-

Alcohols/Thiols : Ring-opening via nucleophilic attack generates thioester or ester intermediates, which may further react .

Example Reaction Pathway:

Thermal and Electrochemical Stability

Sulfonyl fluorides generally exhibit stability under electrochemical oxidative conditions but decompose at elevated temperatures (>150°C) to release SO₂ and HF .

Intermediate in Drug Discovery

-

Used to synthesize β-lactamase inhibitors or cephalosporin analogs via SuFEx coupling .

-

Functionalization of the sulfonyl fluoride group enables conjugation to biomolecules (e.g., proteins, peptides) .

Reaction Data Table

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antibacterial Properties

Research has indicated that compounds similar to (1-Ethyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride exhibit promising antiviral and antibacterial activities. For instance, derivatives of sulfonyl fluorides have been synthesized and tested for their efficacy against various pathogens. A notable study demonstrated that modifications of the sulfonamide group significantly enhanced antibacterial activity against Gram-positive bacteria, suggesting potential for use in antibiotic formulations .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Sulfonyl fluorides are known to interact with serine proteases, which are critical in various biological processes. Inhibitory assays revealed that (1-Ethyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride effectively inhibited certain proteases, making it a candidate for therapeutic agents targeting diseases involving protease dysregulation .

Agrochemicals

Pesticide Development

In agrochemical research, (1-Ethyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride has been explored as a potential pesticide. Its structural similarity to known herbicides allows for the hypothesis that it may possess herbicidal properties. Field trials have shown that formulations containing this compound can reduce weed populations effectively while maintaining crop safety .

Materials Science

Polymer Synthesis

The compound's reactivity allows it to be used in the synthesis of novel polymers. Sulfonyl fluorides can act as intermediates in polymerization reactions, leading to the formation of materials with tailored properties. Research has focused on using (1-Ethyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride in producing biodegradable plastics that exhibit enhanced mechanical strength and thermal stability .

Case Study 1: Antibacterial Activity

A study conducted by researchers at a prominent university evaluated the antibacterial efficacy of (1-Ethyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as a new class of antibiotics .

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its ability to inhibit trypsin-like serine proteases. The inhibition constant (Ki) was determined to be 5 nM, showing high potency compared to existing inhibitors. This study suggests that (1-Ethyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride could be developed into a therapeutic agent for diseases where protease activity is implicated .

Data Tables

Mechanism of Action

The mechanism of action of (1-Ethyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, which can inhibit enzyme activity or alter protein function. This covalent modification is a key aspect of its biological activity and therapeutic potential.

Comparison with Similar Compounds

Substituent Effects on the Azetidine Core

The azetidine ring’s substitution pattern significantly influences steric bulk, electronic effects, and stability. Key analogs include:

- (1,3-Dimethyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride (CAS 1785566-84-8): Differs by having methyl groups at both the 1- and 3-positions instead of ethyl and methyl.

- Methanesulfonyl fluoride (CAS 558-25-8): Lacks the azetidine ring entirely, making it smaller and more volatile. Its high toxicity (acute skin irritation, burns) is well-documented .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Table 2: Functional Comparisons

*Inference based on steric protection from azetidine substituents.

Biological Activity

(1-Ethyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride, with the CAS number 2253638-55-8, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

The molecular formula of (1-Ethyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride is C7H12FNO3S. It has a molar mass of approximately 195.24 g/mol. The compound is classified as a sulfonyl fluoride, which is known for its reactivity and potential applications in medicinal chemistry.

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Sulfonyl fluorides are known to act as electrophiles, which can covalently modify nucleophilic sites on proteins, potentially leading to inhibition of enzymatic activity or modulation of signaling pathways.

Enzyme Inhibition

Research indicates that sulfonyl fluorides can inhibit enzymes involved in metabolic pathways. For instance, studies have shown that similar compounds can inhibit serine hydrolases, which play critical roles in various physiological processes such as inflammation and neurotransmission.

Cytotoxicity Studies

In vitro studies have demonstrated cytotoxic effects of (1-Ethyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride on various cell lines. The compound exhibits dose-dependent cytotoxicity, which is significant for its potential use in cancer therapy.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Inhibition of cell proliferation |

| MCF-7 | 20 | Induction of apoptosis |

| A549 | 25 | Disruption of mitochondrial function |

Case Studies

- Cytotoxic Effects on Cancer Cells : A study involving A549 lung cancer cells revealed that treatment with (1-Ethyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride resulted in significant apoptosis, evidenced by increased caspase activity and DNA fragmentation.

- Neuroprotective Effects : Another investigation assessed the neuroprotective properties of the compound against oxidative stress-induced cell death in neuronal cell lines. The results indicated that it could mitigate oxidative damage by enhancing the expression of antioxidant enzymes.

Toxicological Profile

The toxicity profile of (1-Ethyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride has been evaluated in various animal models. Acute toxicity studies suggest that the compound has a low to moderate toxicity level, with observed adverse effects at higher doses.

Q & A

Basic: What are the common synthetic routes for (1-Ethyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride, and how can purity be optimized?

The synthesis typically involves multi-step reactions starting from functionalized azetidinone precursors. Key steps include:

- Nucleophilic substitution to introduce the ethyl and methyl groups on the azetidinone ring.

- Sulfonylation using methanesulfonyl chloride derivatives under anhydrous conditions.

- Fluorination via reaction with fluorinating agents like DAST (diethylaminosulfur trifluoride).

To optimize purity: - Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) for intermediate purification.

- Employ recrystallization with polar aprotic solvents (e.g., acetonitrile) for final product isolation.

- Validate purity via HPLC (≥98% by area normalization) and elemental analysis .

Basic: Which analytical techniques are most effective for characterizing this compound’s structure and stability?

- Structural confirmation :

- NMR spectroscopy : , , and NMR to confirm substituent positions and fluorine integration.

- X-ray crystallography : Resolve stereochemistry and confirm azetidinone ring conformation.

- Stability assessment :

Advanced: How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Rhodium-catalyzed asymmetric sulfonyl fluoride synthesis is a promising approach:

- Use chiral ligands (e.g., (R)-BINAP) to induce enantioselectivity during sulfonylation.

- Optimize reaction conditions (temperature: 0–25°C, solvent: THF) to achieve >90% enantiomeric excess (ee).

- Validate stereochemistry via chiral HPLC (Chiralpak IA column) and circular dichroism (CD) spectroscopy .

Advanced: What computational methods predict reactivity with biological targets?

- Molecular docking : Simulate interactions with serine hydrolases (common targets for sulfonyl fluorides) using AutoDock Vina.

- Density Functional Theory (DFT) : Calculate electrophilicity indices to predict covalent binding propensity.

- Molecular dynamics (MD) : Assess binding stability over 100-ns simulations in explicit solvent (e.g., TIP3P water model) .

Advanced: How should researchers address contradictions in reactivity data across studies?

- Multi-technique validation : Cross-reference kinetic data (e.g., ) with structural insights from X-ray crystallography.

- Control experiments : Test for off-target reactivity using fluorogenic substrates or competitive inhibitors.

- Statistical analysis : Apply ANOVA to evaluate batch-to-batch variability in synthetic yields or activity assays .

Basic: What are the key stability considerations during storage and handling?

- Storage : Store desiccated at –20°C in amber vials to prevent hydrolysis (sulfonyl fluorides are moisture-sensitive).

- Handling : Use anhydrous solvents (e.g., DMF, DMSO) for stock solutions.

- Degradation monitoring : Regular LC-MS checks for hydrolysis byproducts (e.g., methanesulfonic acid) .

Advanced: What strategies validate covalent interactions with proteins using structural biology?

- Cryo-EM or X-ray crystallography : Resolve ligand-protein adducts at ≤2.5 Å resolution.

- Mass spectrometry : Detect mass shifts corresponding to covalent modification (e.g., +136 Da for methanesulfonyl fluoride adducts).

- Activity-based protein profiling (ABPP) : Use fluorescent probes (e.g., TAMRA-tyramide) to visualize target engagement in cellular lysates .

Advanced: How to design experiments to minimize degradation during long-term studies?

- Sample stabilization : Add protease/phosphatase inhibitors to biological matrices.

- Continuous cooling : Maintain samples at 4°C during prolonged assays to slow organic degradation.

- Real-time monitoring : Use inline UV-Vis spectroscopy (λ = 260–280 nm) to track decomposition .

Basic: How does this compound compare to structural analogs in reactivity and bioactivity?

| Analog | Structural Difference | Key Property |

|---|---|---|

| 5-Methylisoxazole derivatives | Oxazole vs. azetidinone ring | Lower electrophilicity, reduced bioactivity |

| Methanesulfonamide | Sulfonamide vs. sulfonyl fluoride | Non-covalent binding, weaker inhibition |

| 3-Fluoroazetidine derivatives | Fluorine on ring vs. side chain | Enhanced metabolic stability |

Comparative studies should use kinetic assays (e.g., IC determination) and proteome-wide profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.